molecular formula C10H13F3N2OS B6447932 N-[(oxan-4-yl)methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine CAS No. 2464701-04-8

N-[(oxan-4-yl)methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine

Cat. No.: B6447932
CAS No.: 2464701-04-8
M. Wt: 266.29 g/mol
InChI Key: JZWCXUFXLCHVCX-UHFFFAOYSA-N
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Description

N-[(oxan-4-yl)methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine is a thiazole derivative featuring a trifluoromethyl (-CF₃) group at the 4-position of the thiazole ring and a tetrahydropyran-4-ylmethyl (oxan-4-ylmethyl) substituent on the amine group at the 2-position. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, while the tetrahydropyran moiety may improve solubility and modulate pharmacokinetic properties. This compound’s structural uniqueness lies in the combination of these substituents, which distinguishes it from other thiazol-2-amine analogs described in the literature .

Properties

IUPAC Name

N-(oxan-4-ylmethyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2OS/c11-10(12,13)8-6-17-9(15-8)14-5-7-1-3-16-4-2-7/h6-7H,1-5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWCXUFXLCHVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC2=NC(=CS2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

N-[(oxan-4-yl)methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-[(oxan-4-yl)methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(oxan-4-yl)methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: Position 4: Most analogs feature aryl groups (e.g., chlorophenyl, methoxyphenyl), while the target compound’s trifluoromethyl group offers enhanced electronegativity and steric effects.

Biological Activity :

  • Analogs like 10s demonstrate potent antiproliferative activity via tubulin inhibition, suggesting that substituent bulk and polarity at position 2 are critical for target engagement .
  • The trifluoromethyl group in 46 and the target compound may enhance metabolic stability, though their specific activities depend on the substituent combination .

Physical Properties :

  • Melting points (MP) vary widely: 122°C (4g) to 180°C (2b), influenced by substituent symmetry and hydrogen bonding capacity. The target compound’s MP is unreported but likely modulated by the tetrahydropyran group’s conformational flexibility .

Pharmacokinetic and Pharmacodynamic Considerations

  • Trifluoromethyl vs. Aryl Groups : The -CF₃ group in the target compound may reduce oxidative metabolism compared to aryl substituents (e.g., 4-chlorophenyl in 2b), enhancing plasma half-life .
  • Tetrahydropyran vs. Diaryl Amines : The oxan-4-ylmethyl group could improve blood-brain barrier penetration relative to bulky diaryl amines (e.g., 10s), though this requires experimental validation .

Biological Activity

N-[(oxan-4-yl)methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thiazole family, characterized by a thiazole ring fused with an oxane moiety. Its structure can be represented as follows:

N oxan 4 yl methyl 4 trifluoromethyl 1 3 thiazol 2 amine\text{N oxan 4 yl methyl 4 trifluoromethyl 1 3 thiazol 2 amine}

1. Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. A study on similar compounds demonstrated that derivatives showed cytotoxic effects against various cancer cell lines, including non-small cell lung cancer and breast cancer. The most potent derivatives had IC50 values as low as 0.06 µM against specific cancer types .

CompoundCancer Cell LineIC50 (µM)
Compound 88NCI-H522 (lung)0.06
Compound 88MCF7 (breast)0.1
Compound 88HT29 (colon)2.5

2. Antioxidant Activity

Thiazole-based compounds have also been studied for their antioxidant properties. In vitro assays showed that these compounds effectively scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

3. Antimicrobial Activity

This compound has shown promising antimicrobial activity against various pathogens. Studies have reported significant inhibition of bacterial strains such as E. coli and S. aureus, indicating its potential as an antimicrobial agent .

The mechanisms underlying the biological activities of thiazole derivatives often involve the modulation of specific enzymatic pathways or receptor interactions:

  • Anticancer Mechanism : The anticancer activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival pathways.
  • Antioxidant Mechanism : The antioxidant effects are attributed to the ability of these compounds to donate electrons and neutralize free radicals, thereby reducing cellular damage.

Case Studies

Several studies have focused on the synthesis and evaluation of thiazole derivatives, including this compound:

  • Study on Anticancer Properties : A comprehensive study synthesized multiple thiazole derivatives and tested them against various cancer cell lines. The results indicated that modifications on the thiazole ring significantly impacted cytotoxicity .
  • Antioxidant Evaluation : Another research project assessed the antioxidant capacity of thiazole derivatives using DPPH and nitric oxide scavenging assays, demonstrating their potential in protecting against oxidative stress .

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